molecular formula C19H21N3O3S B2780131 4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034505-17-2

4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2780131
CAS RN: 2034505-17-2
M. Wt: 371.46
InChI Key: XOVVZTPVWQOAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . Unfortunately, the specific NMR data for “4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is not available in the literature .


Chemical Reactions Analysis

The chemical reactions involving “4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” are not well-documented in the literature . More research is needed to fully understand the reactivity of this compound.

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy (PDT) Potential: A study explored the properties of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds showed promising characteristics as photosensitizers in PDT, demonstrating high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potentially useful for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Cytotoxic Activities Against Cancer Cells: Research on new benzenesulfonamides revealed their cytotoxic activities and potential as inhibitors of carbonic anhydrase, which is crucial for tumor-specificity. Some derivatives showed significant cytotoxicity, suggesting their potential for anti-tumor activity studies (Gul et al., 2016).
  • Antimicrobial and Anticancer Properties: A study synthesized compounds with arylazopyrazole pyrimidone clubbed heterocyclic structures, evaluating their antimicrobial activity against various bacteria and fungi. While the primary focus was on antimicrobial activity, the structural similarities to sulfonamide compounds indicate potential for broader bioactive applications, including anticancer properties (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition for Therapeutic Uses

  • Carbonic Anhydrase Inhibition for Therapeutic Applications: The inhibition of carbonic anhydrase isoenzymes by sulfonamide derivatives has implications for therapeutic uses, including the treatment of glaucoma, epilepsy, and possibly cancer. Compounds tested for this activity showed a range of inhibitory effects, highlighting the potential for developing new therapeutic agents based on sulfonamide chemistry (Gul et al., 2016).

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-15-12-18(8-9-19(15)25-2)26(23,24)21-10-11-22-14-17(13-20-22)16-6-4-3-5-7-16/h3-9,12-14,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVVZTPVWQOAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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